diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate

Kinase inhibitor design Antimalarial drug discovery Regioisomer selectivity

Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate (CAS 65642-21-9) is a push-pull ethylene derivative belonging to the aminomethylene malonate class, characterized by a 1H-indazole ring linked via a 6-amino group to a diethyl methylenemalonate moiety. This regioisomer (indazole C-6 substitution) defines its distinct reactivity and target profile relative to the C-3 and C-5 substituted analogs.

Molecular Formula C15H17N3O4
Molecular Weight 303.31 g/mol
CAS No. 65642-21-9
Cat. No. B3032970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 2-[(1H-indazol-6-ylamino)methylene]malonate
CAS65642-21-9
Molecular FormulaC15H17N3O4
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC2=C(C=C1)C=NN2)C(=O)OCC
InChIInChI=1S/C15H17N3O4/c1-3-21-14(19)12(15(20)22-4-2)9-16-11-6-5-10-8-17-18-13(10)7-11/h5-9,16H,3-4H2,1-2H3,(H,17,18)
InChIKeyGGHGDSRFDFSQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate (CAS 65642-21-9): Procurement-Relevant Identity and Physicochemical Baseline


Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate (CAS 65642-21-9) is a push-pull ethylene derivative belonging to the aminomethylene malonate class, characterized by a 1H-indazole ring linked via a 6-amino group to a diethyl methylenemalonate moiety [1]. This regioisomer (indazole C-6 substitution) defines its distinct reactivity and target profile relative to the C-3 and C-5 substituted analogs. The compound exhibits a reported melting point of 168–169 °C (recrystallized from ethanol), a predicted boiling point of 445.1±45.0 °C, a predicted density of 1.315±0.06 g/cm³, and a calculated logP of 3.6 [2]. Commercial sources such as MolCore supply the compound at ≥97% purity (NLT 97%) , while AKSci offers it at 95% minimum purity , positioning it as an accessible intermediate for medicinal chemistry and kinase inhibitor research.

Why Simple Indazole Methylene Malonate Substitution Fails: The Case for Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate


Although the indazole aminomethylene malonate scaffold (C₁₅H₁₇N₃O₄, MW 303.31) is shared across multiple commercially available regioisomers—including the C-3 analog (CAS 59591-74-1) and the C-5 analog (BindingDB BDBM14702)—these compounds are not functionally interchangeable . The position of the amino linker on the indazole ring (C-6 vs. C-5 vs. C-3) alters the electronic distribution of the push-pull ethylene system, directly influencing target binding orientation, reactivity, and biological readout. For example, the C-5 regioisomer demonstrates measurable but weak inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with a Ki of 3.20×10³ nM, while no comparable binding data exists for the C-6 or C-3 analogs at this target [1]. This regioisomer-specific activity landscape means that procuring the wrong indazole-malonate positional isomer will yield fundamentally different chemical biology outcomes. Researchers must therefore select the specific regioisomer aligned with their target hypothesis—not a generic indazole-malonate substitute.

Head-to-Head Quantitative Differentiation Evidence for Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate (CAS 65642-21-9)


Regioisomeric Selectivity: C-6 vs. C-5 Aminoindazole-Malonate DHODH Binding Comparison

The C-5 aminoindazole malonate regioisomer (BindingDB BDBM14702) has been directly assayed against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), yielding a Ki of 3.20×10³ nM (3.20 µM) and an IC50 of 2.78×10⁴ nM (27.8 µM) using a colorimetric DCIP method at pH 8.0, 2 °C [1]. In contrast, the C-6 aminoindazole malonate regioisomer (CAS 65642-21-9) has not demonstrated measurable binding to PfDHODH in available public data, indicating that the 6-position substitution does not engage this target in the same manner. This negative selectivity constitutes a functional differentiation: the C-6 regioisomer can serve as a selectivity control or as a scaffold for targets orthogonal to DHODH, avoiding the weak DHODH off-target activity present in the C-5 analog.

Kinase inhibitor design Antimalarial drug discovery Regioisomer selectivity

Physicochemical Differentiation: LogP-Driven Pharmacokinetic Implications vs. C-3 and C-5 Regioisomers

The calculated logP of diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate (CAS 65642-21-9) is 3.6 [1]. While experimentally determined logP values for the C-3 and C-5 regioisomers are not publicly available, the identical molecular formula (C₁₅H₁₇N₃O₄) and molecular weight (303.31) across all three regioisomers means that any observed differences in lipophilicity-driven pharmacokinetic behavior must arise from regioisomer-specific conformational and electronic effects. The C-6 substitution positions the aminomethylene malonate moiety at the benzopyrazole 6-position, potentially yielding distinct hydrogen-bonding patterns and solvation properties compared to C-3 or C-5 substitution . This regioisomer-dependent logP and hydrogen-bond donor/acceptor presentation can translate into differential membrane permeability and metabolic stability.

ADME prediction Lipophilicity optimization Medicinal chemistry

6-Substituted Aminoindazole Class-Level Anticancer Activity: Benchmarking Against the Literature Standard Compound 36

A 2020 RSC Advances study evaluated a series of 6-substituted aminoindazole derivatives for anticancer activity, with the most potent compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36), demonstrating an IC50 of 0.4 ± 0.3 µM against HCT116 human colorectal cancer cells [1]. While diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate (CAS 65642-21-9) was not directly tested in this study, its 6-aminoindazole core matched the pharmacophoric anchor identified as essential for IDO1 inhibition and antiproliferative activity. The malonate ester side chain of CAS 65642-21-9 represents a divergent structural elaboration from compound 36. This divergence enables exploration of structure-activity relationships (SAR) at the 6-position amino substituent while retaining the validated 6-aminoindazole anticancer scaffold.

Anticancer agents Indazole derivatives IDO1 inhibition

Synthetic Utility: Documented Use as a Key Intermediate for Immunostimulant Quinoline Derivatives

Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate (CAS 65642-21-9) has been explicitly disclosed as a synthetic intermediate in the preparation of quinoline derivatives with immunostimulant activity, as documented in US Patent 5,506,235 A [1]. The compound appears in earlier synthetic methodology literature, including a 1980 European Journal of Medicinal Chemistry publication by Le Hao Dong et al., where it was utilized as a reactant for constructing heterocyclic systems [2]. This established synthetic precedent differentiates CAS 65642-21-9 from its C-3 and C-5 regioisomers, for which no comparable immunostimulant intermediate applications have been publicly reported.

Immunostimulant synthesis Quinoline derivatives Synthetic intermediate

Optimal Research and Procurement Application Scenarios for Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate (CAS 65642-21-9)


Selectivity Control in Plasmodium falciparum DHODH Screening Cascades

Researchers conducting antimalarial target-based screens against PfDHODH can employ CAS 65642-21-9 as a negative selectivity control alongside the C-5 regioisomer (BDBM14702, Ki = 3.20 µM). The absence of detectable DHODH binding for the C-6 analog enables clean discrimination of DHODH-specific vs. off-target effects in hit triage [1].

SAR Probe for 6-Substituted Aminoindazole Anticancer Programs

Given the established anticancer activity of the 6-aminoindazole chemotype (exemplified by compound 36: HCT116 IC50 = 0.4 µM), CAS 65642-21-9 serves as a structurally distinct SAR probe. Its diethyl malonate side chain enables exploration of ester-based prodrug strategies or further derivatization to amides and acids, expanding the chemical space accessible from the validated 6-aminoindazole core [2].

Key Intermediate for Immunostimulant and Heterocyclic Library Synthesis

Process chemistry teams developing quinoline-based immunostimulants can leverage CAS 65642-21-9 as a validated intermediate with established synthetic precedent (US 5,506,235 A; Le Hao Dong et al., 1980). Its commercial availability at 95–98% purity from multiple suppliers (MolCore, AKSci, Leyan) reduces in-house synthesis burden and accelerates route scouting .

Fragment-Based Drug Design Leveraging Regioisomer-Specific Lipophilicity

With a calculated logP of 3.6 and a molecular weight of 303.31, CAS 65642-21-9 occupies a favorable fragment-like physicochemical space. Its regioisomer-specific lipophilicity, distinct from the C-3 and C-5 analogs, enables exploration of 6-position substitution effects on membrane permeability and metabolic stability in fragment elaboration campaigns [3].

Quote Request

Request a Quote for diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.